molecular formula C7H5N3O B3317920 5-amino-2H-1,3-benzodiazol-2-one CAS No. 98185-14-9

5-amino-2H-1,3-benzodiazol-2-one

Cat. No. B3317920
M. Wt: 147.13 g/mol
InChI Key: QOMNJPSRBRDQSU-UHFFFAOYSA-N
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Patent
US04393216

Procedure details

3,4-Diaminonitrobenzene 1.91 g (12.5 m moles), selenium powder 0.99 g (12.5 m moles), water 1.6 ml (89 m moles), triethylamine 5.0 g (50 m moles) and tetrahydrofuran 100 ml were placed in a 200-ml capacity autoclave, and stirred at a temperature of 80° C. for three hours under carbon monoxide of 20 Kg/cm2. The reaction mixture obtained was worked up in the same manner as in EXAMPLE 1, to provide 5-aminobenzimidazolone 1.80 g (90.0% yield).
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[CH:5]=[CH:6][C:7]=1[NH2:8].[Se].[OH2:13].[CH2:14](N(CC)CC)C>O1CCCC1>[NH2:9][C:4]1[CH:5]=[CH:6][C:7]2=[N:8][C:14](=[O:13])[N:1]=[C:2]2[CH:3]=1 |^3:11|

Inputs

Step One
Name
Quantity
1.91 g
Type
reactant
Smiles
NC=1C=C(C=CC1N)[N+](=O)[O-]
Step Two
Name
Quantity
0.99 g
Type
reactant
Smiles
[Se]
Step Three
Name
Quantity
1.6 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at a temperature of 80° C. for three hours under carbon monoxide of 20 Kg/cm2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=CC=2C(=NC(N2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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